3-Pentylcyclopent-2-EN-1-one
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Overview
Description
3-Pentylcyclopent-2-EN-1-one is an organic compound with the molecular formula C10H16O It is a cyclic ketone characterized by a cyclopentene ring substituted with a pentyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentylcyclopent-2-EN-1-one typically involves the alkylation of cyclopentanone with a pentyl halide under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow systems where cyclopentanone and pentyl halide are reacted in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out at elevated temperatures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Pentylcyclopent-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pentyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentenones depending on the nucleophile used.
Scientific Research Applications
3-Pentylcyclopent-2-EN-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Properties
CAS No. |
53253-07-9 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3-pentylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-9-6-7-10(11)8-9/h8H,2-7H2,1H3 |
InChI Key |
XUMYZVPKJLICNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=O)CC1 |
Origin of Product |
United States |
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